molecular formula C3H4Cl2O2 B15360233 [(1S)-1-chloroethyl] carbonochloridate

[(1S)-1-chloroethyl] carbonochloridate

Cat. No.: B15360233
M. Wt: 142.97 g/mol
InChI Key: QOPVNWQGBQYBBP-UWTATZPHSA-N
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Description

1-Chloroethyl chloroformate is an organic compound with the molecular formula C3H4Cl2O2. It is a chloroformate ester, which means it contains a chloroformate functional group. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloroethyl chloroformate can be synthesized through the reaction of chloroform with ethanol in the presence of a strong base, such as sodium hydroxide. The reaction proceeds via the formation of ethyl chloroformate, which is then chlorinated to produce 1-chloroethyl chloroformate.

Industrial Production Methods: In an industrial setting, 1-chloroethyl chloroformate is typically produced through a continuous process involving the reaction of chloroform with ethanol under controlled conditions. The reaction is carried out in a reactor vessel equipped with temperature and pressure control systems to ensure the efficient production of the desired compound.

Chemical Reactions Analysis

Types of Reactions: 1-Chloroethyl chloroformate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidation of 1-chloroethyl chloroformate can be achieved using oxidizing agents such as potassium permanganate or hydrogen peroxide.

  • Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

  • Substitution: Substitution reactions involve the replacement of the chlorine atom in the compound with other functional groups, such as hydroxyl or amino groups.

Major Products Formed:

  • Oxidation: The oxidation of 1-chloroethyl chloroformate can produce carboxylic acids or their derivatives.

  • Reduction: Reduction reactions can yield alcohols or amines.

  • Substitution: Substitution reactions can result in the formation of various functionalized compounds, depending on the substituting group.

Scientific Research Applications

1-Chloroethyl chloroformate is widely used in scientific research due to its reactivity and versatility. It is employed in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers. Additionally, it is used as a reagent in organic synthesis and as a protecting group for amino acids in peptide chemistry.

Mechanism of Action

1-Chloroethyl chloroformate is similar to other chloroformate esters, such as ethyl chloroformate and chloromethyl chloroformate. it is unique in its reactivity and the types of reactions it undergoes. The presence of the chlorine atom at the 1-position enhances its reactivity compared to other chloroformate esters.

Comparison with Similar Compounds

  • Ethyl chloroformate

  • Chloromethyl chloroformate

  • 2-Chloroethyl chloroformate

Properties

Molecular Formula

C3H4Cl2O2

Molecular Weight

142.97 g/mol

IUPAC Name

[(1S)-1-chloroethyl] carbonochloridate

InChI

InChI=1S/C3H4Cl2O2/c1-2(4)7-3(5)6/h2H,1H3/t2-/m1/s1

InChI Key

QOPVNWQGBQYBBP-UWTATZPHSA-N

Isomeric SMILES

C[C@@H](OC(=O)Cl)Cl

Canonical SMILES

CC(OC(=O)Cl)Cl

Origin of Product

United States

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